2-(4-Methoxyphenoxy)-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethanone
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Overview
Description
2-(4-METHOXYPHENOXY)-1-{4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methoxyphenoxy group, a pyridinyl group, and a piperazine moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHOXYPHENOXY)-1-{4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methoxyphenol with an appropriate halogenated ethanone derivative to form the methoxyphenoxy ethanone intermediate. This intermediate is then reacted with 4-(2-pyridin-4-yl)ethylpiperazine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as potassium carbonate or sodium hydride to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product while minimizing the production time and cost.
Chemical Reactions Analysis
Types of Reactions
2-(4-METHOXYPHENOXY)-1-{4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The carbonyl group in the ethanone moiety can be reduced to form an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a phenol derivative, while reduction of the carbonyl group results in an alcohol.
Scientific Research Applications
2-(4-METHOXYPHENOXY)-1-{4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through its interaction with alpha1-adrenergic receptors, which are a class of G-protein-coupled receptors. By binding to these receptors, it can modulate various physiological responses, including smooth muscle contraction and neurotransmitter release. The molecular targets and pathways involved include the activation or blockade of adrenergic receptors, leading to changes in intracellular signaling cascades .
Comparison with Similar Compounds
Similar Compounds
Trazodone: An arylpiperazine-based alpha1-adrenergic receptor antagonist.
Naftopidil: Another alpha1-adrenergic receptor antagonist with a similar structure.
Urapidil: A compound with structural similarities and similar pharmacological effects.
Uniqueness
2-(4-METHOXYPHENOXY)-1-{4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to interact with multiple receptor subtypes and its potential for modification make it a valuable compound for further research and development .
Properties
Molecular Formula |
C20H25N3O3 |
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Molecular Weight |
355.4 g/mol |
IUPAC Name |
2-(4-methoxyphenoxy)-1-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C20H25N3O3/c1-25-18-2-4-19(5-3-18)26-16-20(24)23-14-12-22(13-15-23)11-8-17-6-9-21-10-7-17/h2-7,9-10H,8,11-16H2,1H3 |
InChI Key |
HAFZHLYUWHPATN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CCC3=CC=NC=C3 |
Origin of Product |
United States |
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